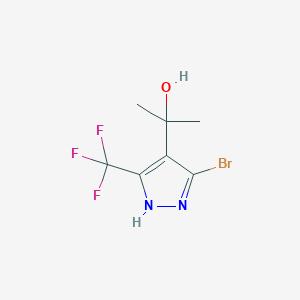

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol" is a derivative of the pyrazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Pyrazole derivatives have been extensively studied due to their relevance in pharmaceuticals and agrochemicals. The presence of a bromine atom and a trifluoromethyl group in the compound suggests potential for significant biological activity and could also influence its physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multistep reactions, including cyclocondensation, as seen in the preparation of biheterocyclic compounds with a trifluoromethylated pyrazol moiety . Copper-catalyzed [3 + 2]-cycloaddition reactions are also employed to introduce the trifluoromethyl group, as demonstrated in the synthesis of 5-aryl-6-(trifluoromethyl)pyrazolo derivatives . These methods highlight the versatility and broad substrate scope in the synthesis of pyrazole compounds, which could be applicable to the synthesis of "2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using X-ray crystallography, which provides detailed information on the arrangement of atoms within the crystal lattice . The presence of halogen atoms like bromine can lead to various intermolecular interactions, such as hydrogen bonds and halogen bonds, which can stabilize the crystal structure. Additionally, Density Functional Theory (DFT) calculations can be used to predict and analyze the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and cycloaddition, which can be utilized to further modify the compound or introduce new functional groups . The presence of a bromine atom in the compound can make it a suitable candidate for further functionalization through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine can affect the compound's polarity, solubility, and reactivity . The vibrational frequencies and corresponding assignments can be investigated using FT-IR spectroscopy, while the electronic properties, such as HOMO and LUMO energies, can be determined through computational methods like DFT . These properties are crucial for understanding the behavior of the compound in different environments and its potential applications.

Applications De Recherche Scientifique

1. Synthesis and Characterization

- Synthesis Methods : Researchers have developed various synthesis methods for derivatives of pyrazoles, such as 4-Bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, highlighting the versatility of these compounds in chemical synthesis (Sherkar & Bhandarkar, 2015).

- Chemical Characterization : Studies have focused on the characterization of trifluoromethylazoles, including their structural analysis and determination of pKa values, which are crucial for understanding their behavior in various environments (Jones et al., 1996).

2. Biological and Pharmacological Properties

- Antimicrobial Activities : Research indicates that compounds like 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole exhibit significant antimicrobial properties, making them potential candidates for drug development (Leelakumar et al., 2022).

- Applications in Biochemistry : Studies on the 2-(1H-pyrazol-5-yl)pyridines and their derivatives show their potential in photoinduced processes, which could be relevant for biochemical applications (Vetokhina et al., 2012).

3. Material Science and Catalysis

- Complex Synthesis and Catalysis : Derivatives of pyrazoles have been used to synthesize metal complexes, which are important in catalysis and material science (Zhang et al., 2007).

- Copper-Catalyzed Syntheses : Recent advances have been made in the copper-catalyzed synthesis of pyrazole derivatives, underscoring their importance in organic synthesis (Lu et al., 2019).

Propriétés

IUPAC Name |

2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSFWFRWCGUMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(NN=C1Br)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate](/img/structure/B3000633.png)

![Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate](/img/structure/B3000634.png)

![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)

![2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine](/img/structure/B3000638.png)